N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with cyclohexenyl and ethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or other quinoline-forming reactions. The cyclohexenyl and ethylphenyl groups are then introduced through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The cyclohexenyl and ethylphenyl groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide
- 2-(1-cyclohexenyl)cyclohexanone
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its quinoline core, coupled with the cyclohexenyl and ethylphenyl groups, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C26H28N2O |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H28N2O/c1-2-19-12-14-21(15-13-19)25-18-23(22-10-6-7-11-24(22)28-25)26(29)27-17-16-20-8-4-3-5-9-20/h6-8,10-15,18H,2-5,9,16-17H2,1H3,(H,27,29) |
InChI Key |
QUAKCMKFMKPYDN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
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